molecular formula C10H22ClN B077617 N-(2-Chloroethyl)dibutylamine CAS No. 13422-90-7

N-(2-Chloroethyl)dibutylamine

Cat. No. B077617
CAS RN: 13422-90-7
M. Wt: 191.74 g/mol
InChI Key: GWHSVFQLPXJHBX-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)dibutylamine, also known as nitrogen mustard, is a chemical compound that has been used as a chemotherapy agent for cancer treatment. It was first synthesized in the early 20th century and was initially used as a chemical warfare agent during World War I. Since then, nitrogen mustard has been extensively studied for its therapeutic potential in cancer treatment.

Mechanism Of Action

Nitrogen mustard works by forming cross-links between the strands of DNA in cancer cells. This cross-linking prevents the DNA from replicating, which stops the cancer cells from dividing and growing. Nitrogen mustard is a bifunctional alkylating agent, which means that it can form two covalent bonds with DNA. This makes it highly effective at damaging the DNA in cancer cells.

Biochemical And Physiological Effects

Nitrogen mustard has a number of biochemical and physiological effects on cancer cells. It can cause DNA damage, which leads to cell cycle arrest and apoptosis. Nitrogen mustard can also inhibit DNA repair mechanisms, which makes cancer cells more susceptible to DNA damage. Additionally, N-(2-Chloroethyl)dibutylamine mustard can induce oxidative stress, which can lead to cell death.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-Chloroethyl)dibutylamine mustard in lab experiments is that it is a well-established chemotherapy agent with a known mechanism of action. This makes it a useful tool for studying the effects of DNA damage on cancer cells. However, one limitation of using N-(2-Chloroethyl)dibutylamine mustard in lab experiments is that it can be toxic to both cancer cells and normal cells. This can make it difficult to determine the specific effects of N-(2-Chloroethyl)dibutylamine mustard on cancer cells.

Future Directions

There are a number of future directions for research on N-(2-Chloroethyl)dibutylamine mustard. One area of research is the development of new analogs of N-(2-Chloroethyl)dibutylamine mustard that are more effective and less toxic than the original compound. Another area of research is the use of N-(2-Chloroethyl)dibutylamine mustard in combination with other chemotherapy agents to improve cancer treatment outcomes. Additionally, there is ongoing research into the molecular mechanisms of N-(2-Chloroethyl)dibutylamine mustard-induced DNA damage, which could lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of N-(2-Chloroethyl)dibutylamine involves the reaction between 1,4-dibutylpiperazine and ethylene oxide in the presence of hydrochloric acid. This reaction results in the formation of N-(2-Chloroethyl)dibutylamine as a yellowish liquid.

Scientific Research Applications

Nitrogen mustard has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to be effective against a wide range of cancers, including lymphoma, leukemia, and breast cancer. Nitrogen mustard works by damaging the DNA in cancer cells, which prevents them from dividing and growing. This makes it an effective chemotherapy agent for cancer treatment.

properties

IUPAC Name

N-butyl-N-(2-chloroethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22ClN/c1-3-5-8-12(10-7-11)9-6-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHSVFQLPXJHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158601
Record name N-(2-Chloroethyl)dibutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)dibutylamine

CAS RN

13422-90-7
Record name N-Butyl-N-(2-chloroethyl)-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13422-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroethyl)dibutylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)dibutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)dibutylamine
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